molecular formula C21H14Cl2FN3O2S B12025263 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 769142-82-7

4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12025263
CAS No.: 769142-82-7
M. Wt: 462.3 g/mol
InChI Key: JFLRSJXQKVGBPO-BRJLIKDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, typically starting with the preparation of 4-fluoroaniline. This is followed by the formation of the carbothioyl and carbohydrazonoyl intermediates, which are then reacted with phenyl 2,4-dichlorobenzoate under controlled conditions .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.

    4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl benzoate: Lacks the dichloro substitution on the benzoate ring.

Uniqueness

4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized research applications where other similar compounds may not be as effective .

Properties

CAS No.

769142-82-7

Molecular Formula

C21H14Cl2FN3O2S

Molecular Weight

462.3 g/mol

IUPAC Name

[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H14Cl2FN3O2S/c22-14-3-10-18(19(23)11-14)20(28)29-17-8-1-13(2-9-17)12-25-27-21(30)26-16-6-4-15(24)5-7-16/h1-12H,(H2,26,27,30)/b25-12+

InChI Key

JFLRSJXQKVGBPO-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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